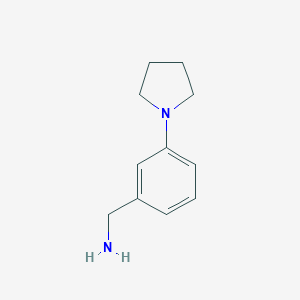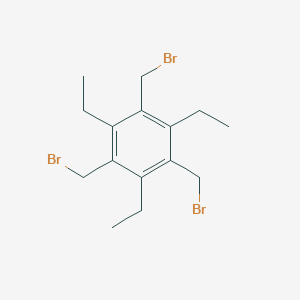
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene
Overview
Description
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene is an organic compound characterized by a benzene ring substituted with three bromomethyl groups and three ethyl groups at alternating positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene can be synthesized through a multi-step process involving the bromination of 1,3,5-triethylbenzene. The typical synthetic route includes:
Bromination of 1,3,5-triethylbenzene: This step involves the reaction of 1,3,5-triethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the methyl positions.
Formation of Bromomethyl Groups: The brominated intermediate is then treated with formaldehyde and hydrobromic acid to convert the bromine atoms into bromomethyl groups.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or acetonitrile, using reagents such as sodium azide or potassium thiolate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl-substituted derivatives.
Scientific Research Applications
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of dendrimers and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism by which 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene exerts its effects is primarily through its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive, allowing for the formation of various derivatives through substitution reactions. These derivatives can interact with biological targets such as enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Lacks the ethyl groups, making it less sterically hindered and more reactive.
1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
2,4,6-Tris(bromomethyl)mesitylene: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene is unique due to the presence of both bromomethyl and ethyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate for the synthesis of complex molecules and materials.
Properties
IUPAC Name |
1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKPSDHZXLYFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CBr)CC)CBr)CC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404612 | |
| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181058-08-2 | |
| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene a valuable precursor in chemical synthesis?
A1: this compound serves as a scaffold for creating predisposed ligands due to its three bromomethyl groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the attachment of various functional groups. This versatility makes it particularly useful in synthesizing ligands designed to interact with metal ions or clusters. []
Q2: Can you describe the conformational preferences of this compound and its impact on ligand design?
A2: In its crystalline state, this compound exhibits a conformation where the substituents alternate above and below the plane of the central benzene ring. This alternating pattern is also observed in ligands derived from this precursor, like the one discussed in the study involving copper(I) coordination. [] This inherent conformational preference can influence the spatial arrangement of donor atoms in the resulting ligands, impacting their ability to bind specific metal ions or clusters.
Q3: How is this compound utilized in the synthesis of ligands for metal clusters?
A3: Researchers have employed this compound to create a tridentate ligand, 1,3,5-Triethyl-2,4,6-tris(3-sulfanylindolyl[1]methyl)benzene (TriSH3), by reacting it with 3-sulfanylindole. This ligand is preorganized for coordinating with three subsites of an iron-sulfur cluster core (Fe4S4). This specific coordination was confirmed through the synthesis and characterization of clusters like [PPh4]2[Fe4S4(TriS)(Br)] and [PPh4]2[Fe4S4(TriS)(SPh)], demonstrating the utility of this compound in designing ligands for complex metal clusters. []
Q4: Beyond metal coordination, what other applications utilize this compound derivatives?
A4: The quaternization of hexahydroimidazo[1,5-a]pyridine with this compound leads to the formation of tris-imidazolinium salts. These salts, when combined with palladium acetate (Pd(OAc)2), act as efficient in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, highlighting the versatility of this compound derivatives in catalyzing important organic transformations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)

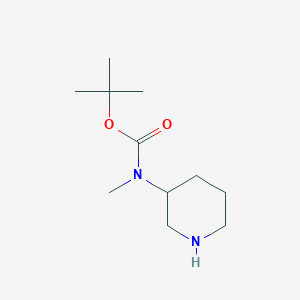
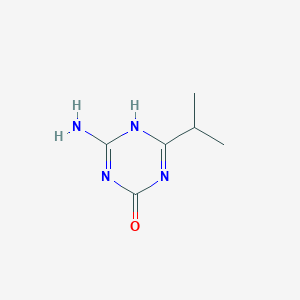
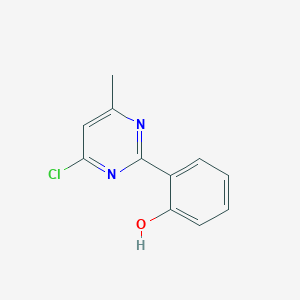
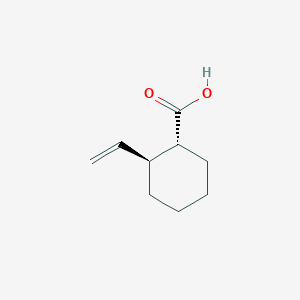
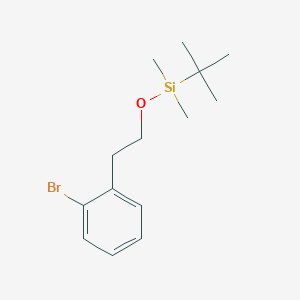

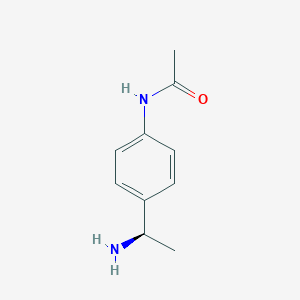
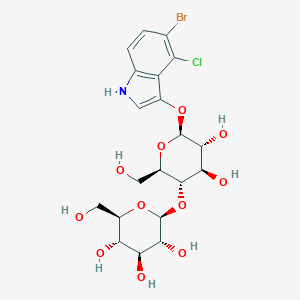
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
